molecular formula C21H22N6O4 B363136 5-METHYL-N-(PYRIDIN-3-YL)-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 537003-42-2

5-METHYL-N-(PYRIDIN-3-YL)-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B363136
CAS No.: 537003-42-2
M. Wt: 422.4g/mol
InChI Key: ZBFLHTAOXZJMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-(pyridin-3-yl)-7-(2,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor primarily investigated for its anti-cancer properties. Its core research value lies in its ability to function as a multi-kinase inhibitor, with studies identifying it as a potent suppressor of FMS-like tyrosine kinase 3 (FLT3) , a key driver in acute myeloid leukemia (AML). The compound's mechanism of action involves competitively binding to the ATP-binding pocket of specific tyrosine kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as STAT5 and MAPK/ERK. Beyond FLT3, its scaffold is known to target other kinases like FGFR , suggesting broad utility in oncological research for targeting receptor tyrosine kinase-driven malignancies. The structural design, featuring the [1,2,4]triazolo[1,5-a]pyrimidine core, is recognized as a privileged pharmacophore in medicinal chemistry for generating potent kinase inhibitors. This makes it a valuable chemical probe for elucidating the role of specific kinase signaling networks in disease pathogenesis and for evaluating combination therapies in preclinical models.

Properties

IUPAC Name

5-methyl-N-pyridin-3-yl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-12-18(20(28)26-13-6-5-7-22-10-13)19(27-21(25-12)23-11-24-27)14-8-16(30-3)17(31-4)9-15(14)29-2/h5-11,19H,1-4H3,(H,26,28)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFLHTAOXZJMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3OC)OC)OC)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Refluxing in acetic acid (12 hours, 120°C) is optimal for cyclocondensation steps, while DMF at 80°C improves amide coupling efficiency. Elevated temperatures (>100°C) in Suzuki couplings reduce side product formation from competing homocoupling reactions.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh3)4) outperform copper-based systems in cross-coupling reactions, particularly for electron-rich aryl groups. Ligand-free conditions are feasible but require stoichiometric palladium, increasing costs.

Yield Improvements

  • Core formation : 65–75% yield after recrystallization.

  • Carboxamide coupling : 80–85% yield under EDCI/HOBt activation.

  • Suzuki coupling : 70–78% yield with Pd(PPh3)4.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation during amide coupling is minimized by using N-methylpyrrolidone (NMP) as a solvent and maintaining pH < 7.

Solubility Issues

The trimethoxyphenyl group imparts hydrophobic character, necessitating mixed solvents (e.g., THF/water) for homogeneous reactions. Sonication assists in dissolving intermediates during purification.

Scale-Up Considerations

Batch processes are limited by exothermic reactions during chlorination. Flow chemistry systems enable safer scaling, achieving kilogram-scale production with consistent purity (>97%) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolopyrimidine derivatives. In particular, compounds similar to 5-Methyl-N-(Pyridin-3-yl)-7-(2,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown promising results in inhibiting cancer cell proliferation. For example:

  • Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting that these compounds may serve as potential chemotherapeutic agents .

Antimicrobial Properties

Triazolopyrimidine derivatives have also been investigated for their antimicrobial activities. The compound's structure allows for interactions with microbial enzymes and receptors.

  • Research Findings : Studies indicate that certain derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial DNA synthesis .

Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways and are often targeted in cancer therapy.

  • Example : A related triazolopyrimidine was identified as a selective inhibitor of specific kinases involved in cancer progression. This selectivity could minimize off-target effects and enhance therapeutic efficacy .

5-Lipoxygenase Inhibition

In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes.

  • Findings : Molecular docking studies indicated strong binding affinity to the active site of 5-LOX, suggesting that further optimization could lead to effective anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolopyrimidine derivatives.

Structural FeatureEffect on Activity
Methyl group at position 5Enhances lipophilicity and cellular uptake
Pyridine moietyContributes to binding affinity with target enzymes
Trimethoxyphenyl groupInfluences pharmacokinetics and bioavailability

This table summarizes how modifications to the compound's structure can impact its biological activity and therapeutic potential.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity.

  • Synthesis Protocol : The compound can be synthesized through a multi-step reaction involving condensation reactions followed by cyclization processes. Optimization of reaction conditions has been shown to improve yields significantly .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar structural features.

    Imidazole-containing compounds: These compounds share some pharmacological properties with triazolopyrimidines.

Uniqueness

5-METHYL-N-(PYRIDIN-3-YL)-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-Methyl-N-(pyridin-3-yl)-7-(2,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolopyrimidines. This article aims to explore its biological activities, focusing on pharmacological effects and potential therapeutic applications based on available research findings.

Structure and Properties

The compound features a complex structure characterized by a triazole ring fused with a pyrimidine moiety. Its molecular formula is C16H18N6O3C_{16}H_{18}N_{6}O_{3}, with a molecular weight of approximately 318.36 g/mol. The presence of multiple functional groups, including methoxy and pyridine substituents, suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Various studies have demonstrated that triazolo derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to our target have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Triazolopyrimidines have been investigated for their potential in cancer therapy. They act as inhibitors of key enzymes involved in cancer cell proliferation. Specific derivatives have shown promise in inhibiting focal adhesion kinase (FAK) and anaplastic lymphoma kinase (ALK), which are crucial in cancer metastasis .
  • Anti-inflammatory Effects : Some studies report that triazolo derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. The inhibition of COX-2 has been linked to decreased levels of inflammatory mediators .

Antimicrobial Activity

A comparative study on various triazolopyrimidine derivatives revealed that modifications at specific positions significantly enhance antimicrobial potency. For example:

  • Compounds with electron-donating groups at the para position of phenyl rings showed improved activity against S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL .
CompoundMIC (µg/mL)Target Organism
5-Methyl-N-(Pyridin-3-yl)-...TBDS. aureus
Triazolo derivative A0.125E. coli
Triazolo derivative B0.68MRSA

Anticancer Activity

In vitro studies demonstrated that certain triazolopyrimidine derivatives inhibit cancer cell lines by targeting specific kinases:

  • The compound was evaluated for its ability to inhibit cellular proliferation in breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Cell LineIC50 (µM)Reference Drug
MCF-7 (Breast)TBDDoxorubicin
A549 (Lung)TBDCisplatin

Anti-inflammatory Activity

Research highlighted the compound's potential in reducing inflammation through COX inhibition:

  • Compounds were tested in carrageenan-induced paw edema models showing significant reduction in swelling compared to control groups .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted by Barbuceanu et al. synthesized various triazole derivatives and assessed their antibacterial activity against common pathogens. The findings indicated that modifications on the triazole ring significantly enhanced their efficacy against resistant strains .
  • Case Study on Anticancer Potential : In a preclinical trial, derivatives similar to the target compound were administered to mice models bearing tumors. Results indicated a marked reduction in tumor size and improved survival rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 5-methyl-N-(pyridin-3-yl)-7-(2,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis of triazolopyrimidine derivatives typically involves cyclization of precursors such as aldehydes, aminotriazoles, and cyanoacetates. For example, heating in dimethylformamide (DMF) with triethylamine as a catalyst at 120°C for 10 hours under reflux conditions is a common approach, followed by recrystallization from ethanol/DMF mixtures . Modifications to solvent polarity (e.g., using DMF for high-temperature stability) and additive selection (e.g., triethylamine to enhance reaction kinetics) can optimize yield and purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methyl, pyridinyl, and trimethoxyphenyl substituents. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and triazole rings. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while thin-layer chromatography (TLC) monitors reaction progress .

Q. How can researchers screen the compound for preliminary bioactivity?

  • Methodological Answer : Initial bioactivity screening should focus on enzyme inhibition assays (e.g., kinases or proteases) due to the structural similarity of triazolopyrimidines to ATP mimics. For anticancer potential, cytotoxicity assays (e.g., MTT tests) against cell lines like HeLa or MCF-7 are recommended. Parallel molecular docking studies can predict binding affinities to targets like EGFR or VEGFR .

Advanced Research Questions

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess stability in biological environments (e.g., lipid bilayer interactions). Software like COMSOL Multiphysics integrates AI for reaction pathway optimization, reducing trial-and-error experimentation . Virtual screening libraries (e.g., ZINC15) identify substituents that enhance target affinity while minimizing off-target effects .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. Validate purity via HPLC and replicate assays under standardized protocols. Cross-reference docking predictions with experimental IC₅₀ values to identify outliers. Meta-analyses of structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) can contextualize results .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (100–140°C), solvent (DMF vs. acetonitrile), and catalyst concentration (0.1–0.5 mmol). Response Surface Methodology (RSM) models interactions between factors to maximize yield and minimize byproducts. For scale-up, prioritize solvent recovery systems (e.g., membrane separation) and continuous-flow reactors to enhance efficiency .

Q. What are the challenges in elucidating the mechanism of action for this compound?

  • Methodological Answer : Triazolopyrimidines often exhibit polypharmacology, complicating target identification. Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., PI3K) and observe phenotypic changes. Isotope-labeled analogs (e.g., ¹⁴C-carboxamide) track metabolic pathways via autoradiography. Synchrotron-based X-ray crystallography resolves binding modes in enzyme complexes .

Data Management and Validation

Q. How can researchers ensure reproducibility in synthetic and analytical workflows?

  • Methodological Answer : Document reaction parameters (e.g., ramp rates, stirring speeds) using electronic lab notebooks (ELNs) with version control. Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) using FAIR principles. Collaborate with independent labs for cross-validation of bioactivity claims .

Q. What role do cheminformatics tools play in predicting ADMET properties?

  • Methodological Answer : Platforms like SwissADME predict absorption (logP), metabolism (CYP450 interactions), and toxicity (Ames test alerts). Molecular descriptors (e.g., topological polar surface area) guide lead optimization. Machine learning models trained on ChEMBL data improve accuracy in forecasting blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.